molecular formula C15H17BrS2 B12638889 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane CAS No. 920979-44-8

2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane

Cat. No.: B12638889
CAS No.: 920979-44-8
M. Wt: 341.3 g/mol
InChI Key: VOZIRWZZWQQVGC-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane is an organic compound characterized by the presence of a bromophenyl group, an ethynyl linkage, and a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is catalyzed by palladium and proceeds under mild conditions, making it an efficient and environmentally friendly process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to achieve maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the dithiolane ring .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the construction of novel materials.

    Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group and ethynyl linkage play crucial roles in its binding affinity and reactivity. The dithiolane ring provides additional stability and modulates the compound’s overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane stands out due to its unique combination of structural features, which confer enhanced stability and reactivity

Properties

CAS No.

920979-44-8

Molecular Formula

C15H17BrS2

Molecular Weight

341.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane

InChI

InChI=1S/C15H17BrS2/c1-14(2,3)15(17-10-11-18-15)9-8-12-4-6-13(16)7-5-12/h4-7H,10-11H2,1-3H3

InChI Key

VOZIRWZZWQQVGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(SCCS1)C#CC2=CC=C(C=C2)Br

Origin of Product

United States

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